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Compound of Interest

Compound Name: AZD2423

Cat. No.: B8103996 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the CCR2 antagonist AZD2423's potency across different

species, alongside other relevant CCR2 antagonists. This document summarizes key

experimental data, outlines detailed methodologies for crucial assays, and visualizes the

underlying biological pathways.

AZD2423 is a potent and selective, orally bioavailable, non-competitive allosteric modulator of

the C-C chemokine receptor 2 (CCR2).[1][2] It has been investigated primarily for its potential

in treating neuropathic pain.[3][4] While demonstrating efficacy in preclinical rodent models,

AZD2423 failed to show significant analgesic effects in human clinical trials for posttraumatic

neuralgia and painful diabetic neuropathy.[5] This discrepancy highlights the importance of

understanding species-specific differences in drug potency and pharmacology.

Quantitative Comparison of CCR2 Antagonist
Potency
The following tables summarize the in vitro potency of AZD2423 and other notable CCR2

antagonists.

Table 1: In Vitro Potency of AZD2423 Across Species
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Species Assay Type Parameter Value (nM)

Human CCR2 Binding IC50 2.6

Human CCR2 Ca2+ Flux IC50 1.2

Human
CCR2 Chemotaxis

(THP-1 cells)
IC50 4.0

Rat CCR2 Ca2+ Flux IC50 607

Table 2: Comparative In Vitro Potency of Various CCR2 Antagonists

Compound Target(s) Species Assay Type Value (nM)

AZD2423 CCR2 Human Ca2+ Flux IC50 1.2

INCB3344 CCR2 Human Binding IC50 5.1

INCB3344 CCR2 Mouse Binding IC50 9.5

PF-4136309 CCR2 Human IC50 5.2

PF-4136309 CCR2 Mouse IC50 17

PF-4136309 CCR2 Rat IC50 13

BMS-813160 CCR2/CCR5 Human
CCR2 Binding

IC50
6.2

BMS-813160 CCR2/CCR5 Human
CCR5 Binding

IC50
3.6

Cenicriviroc CCR2/CCR5 Human - -

RS102895 CCR2 Human IC50 360

MK-0812 CCR2 Human Affinity low nM

Experimental Protocols
Detailed methodologies for key assays are provided below.
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CCR2 Binding Assay (Competitive Radioligand
Displacement)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the

CCR2 receptor.

Cell Culture and Membrane Preparation:

Human embryonic kidney (HEK293) cells stably expressing human CCR2 are cultured

under standard conditions.

Cells are harvested, and a crude membrane preparation is obtained by homogenization

and centrifugation. The final membrane pellet is resuspended in assay buffer.

Binding Reaction:

In a 96-well plate, membrane preparations are incubated with a fixed concentration of a

radiolabeled CCR2 antagonist (e.g., [3H]-MK-0812) and varying concentrations of the test

compound (e.g., AZD2423).

The reaction is incubated at room temperature to reach equilibrium.

Detection and Analysis:

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound

from free radioligand.

The radioactivity retained on the filter is measured using a scintillation counter.

The IC50 value, the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand, is determined by non-linear regression analysis of the

competition binding curve.

Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium

mobilization induced by a CCR2 agonist.
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Cell Preparation:

HEK293 cells expressing human CCR2 or a relevant cell line (e.g., THP-1) are seeded

into a 96-well plate.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

according to the manufacturer's instructions.

Compound Incubation and Stimulation:

Cells are pre-incubated with varying concentrations of the antagonist (e.g., AZD2423) for

a specified period.

A CCR2 agonist, such as CCL2 (MCP-1), is added to stimulate the cells.

Signal Detection and Analysis:

Changes in intracellular calcium concentration are monitored in real-time using a

fluorescence plate reader.

The IC50 value is calculated as the concentration of the antagonist that produces a 50%

inhibition of the agonist-induced calcium response.

Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of cells towards a

chemoattractant.

Cell Preparation:

A suitable cell line expressing CCR2, such as the human monocytic cell line THP-1, is

used.

Cells are labeled with a fluorescent dye (e.g., Calcein AM) for quantification.

Assay Setup:

A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used.
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The lower chamber is filled with media containing a CCR2 chemoattractant (e.g., CCL2).

The fluorescently labeled cells, pre-incubated with different concentrations of the

antagonist (e.g., AZD2423), are added to the upper chamber.

Incubation and Quantification:

The plate is incubated to allow cell migration through the membrane towards the

chemoattractant.

The number of migrated cells in the lower chamber is quantified by measuring the

fluorescence intensity.

The IC50 value is determined as the concentration of the antagonist that inhibits 50% of

the cell migration induced by the chemoattractant.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CCR2 signaling pathway and a typical experimental

workflow for evaluating CCR2 antagonists.
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Click to download full resolution via product page

Caption: CCR2 Signaling Pathway and Mechanism of AZD2423 Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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